

Application Notes and Protocols for Akr1C3-IN-12 IC50 Determination

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Akr1C3-IN-12** against the human aldo-keto reductase 1C3 (AKR1C3) enzyme in vitro.

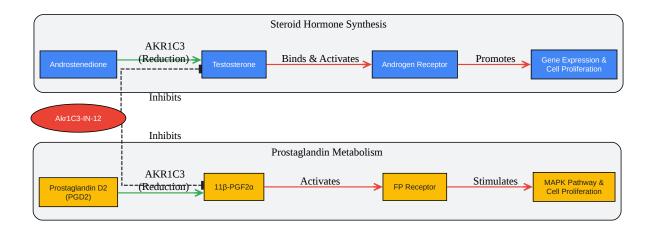
Introduction

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as type 5 17β -hydroxysteroid dehydrogenase (17β -HSD5), is a critical enzyme in the biosynthesis of potent androgens and prostaglandins.[1][2] It catalyzes the conversion of androstenedione to testosterone and prostaglandin D2 to 11β -prostaglandin F2 α .[2] Elevated expression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by promoting hormone-dependent cell proliferation.[1][2][3][4] As such, AKR1C3 is a significant therapeutic target, and the development of potent and selective inhibitors is of high interest in drug discovery. **Akr1C3-IN-12** is a chemical probe for studying the biological functions of the AKR1C3 enzyme.

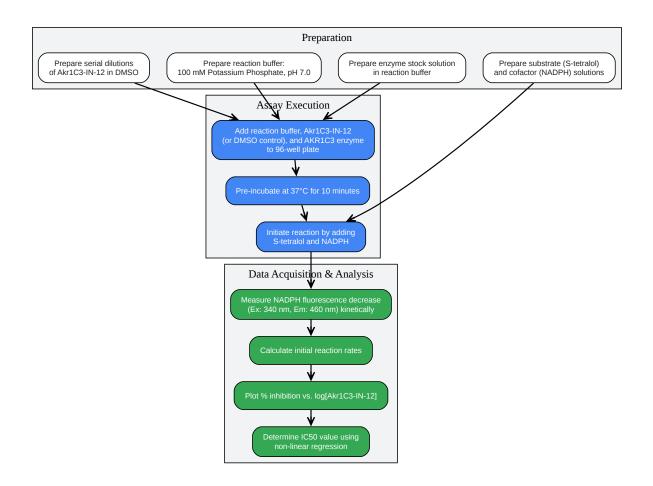
Signaling Pathway of AKR1C3

The following diagram illustrates the central role of AKR1C3 in steroid hormone and prostaglandin signaling pathways.









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